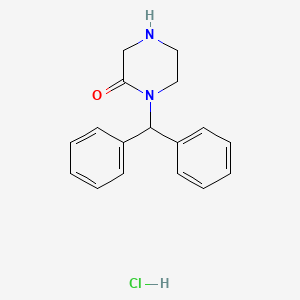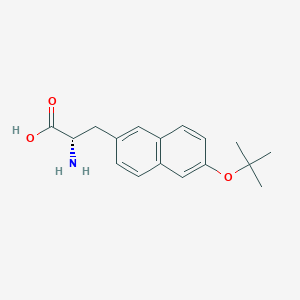![molecular formula C9H7NO4S B15280485 Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that features a benzene ring fused to an isothiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dilithiated C(α), N-carbomethoxyhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like acetic anhydride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings.
科学的研究の応用
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and electron density distribution allow it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
Similar compounds include other isothiazole derivatives and benzothiadiazine-1,1-dioxide derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the carboxylate and dioxide functional groups. These features contribute to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .
特性
分子式 |
C9H7NO4S |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
methyl 1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-14-9(11)8-6-4-2-3-5-7(6)15(12,13)10-8/h2-5H,1H3 |
InChIキー |
HWLCYQIVPUTQJC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NS(=O)(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


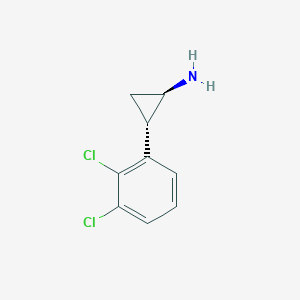

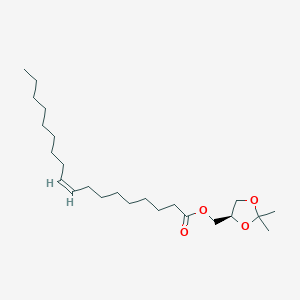
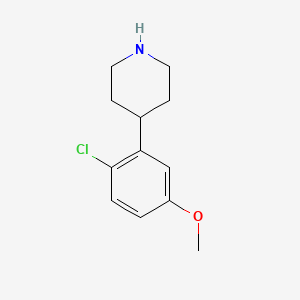
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)

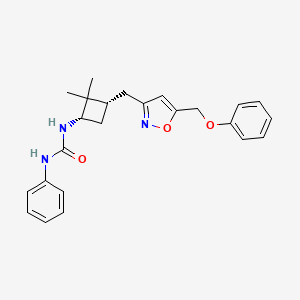
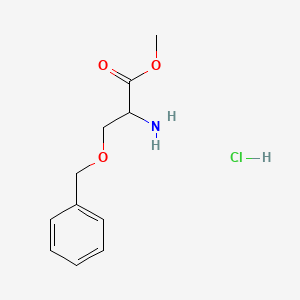
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
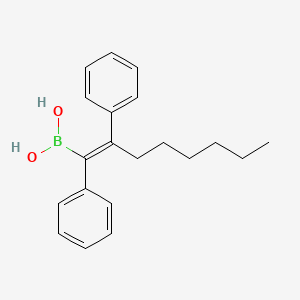
![2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
